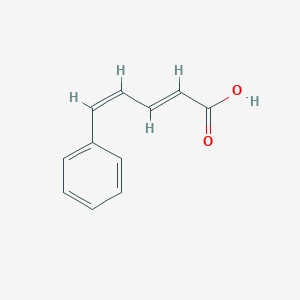

(2E,4Z)-5-phenylpenta-2,4-dienoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H10O2 |

|---|---|

Molecular Weight |

174.20 g/mol |

IUPAC Name |

(2E,4Z)-5-phenylpenta-2,4-dienoic acid |

InChI |

InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-9H,(H,12,13)/b8-4-,9-5+ |

InChI Key |

FEIQOMCWGDNMHM-MVTUOISNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\C=C\C(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=CC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2e,4z 5 Phenylpenta 2,4 Dienoic Acid and Analogues

Stereoselective and Stereospecific Synthetic Routes

Condensation Reactions in the Preparation of Dienyl Carboxylates

Condensation reactions, particularly the Knoevenagel condensation and its Doebner modification, represent a classical and effective method for the formation of carbon-carbon double bonds in the synthesis of α,β-unsaturated carboxylic acids. wikipedia.orgchim.itnih.gov This methodology can be extended to the synthesis of dienyl systems.

The Doebner modification of the Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a weak base like pyridine (B92270) or piperidine. chim.itnih.govorganic-chemistry.org The reaction proceeds through a condensation step followed by decarboxylation. For the synthesis of 5-phenylpenta-2,4-dienoic acid, cinnamaldehyde (B126680) can be employed as the starting aldehyde. The reaction with malonic acid in refluxing pyridine, often with a catalytic amount of piperidine, leads to the formation of the corresponding dienoic acid. chim.it The stereochemical outcome of the newly formed double bond is typically the more thermodynamically stable E-isomer. nih.gov

Microwave-assisted Knoevenagel-Doebner condensations have been developed as an efficient and reproducible method for the synthesis of phenolic acids from the corresponding p-hydroxy-benzaldehydes and malonic acid, achieving high conversion and yields. frontiersin.org This approach offers a more reliable and controlled heating method compared to conventional techniques. frontiersin.org

Below is a table summarizing representative examples of the Knoevenagel-Doebner condensation for the synthesis of cinnamic acid derivatives.

| Aldehyde | Active Methylene Compound | Base/Solvent | Product | Yield (%) | Reference |

| Benzaldehyde | Malonic acid | Pyridine/Piperidine | Cinnamic acid | ~80 | wikipedia.org |

| p-Chlorobenzaldehyde | Malonic acid | Pyridine/Piperidine | p-Chlorocinnamic acid | 93 | ias.ac.in |

| m-Bromobenzaldehyde | Malonic acid | Pyridine | m-Bromocinnamic acid | 87-99 | ias.ac.in |

Wittig Olefination Strategies for Dienyl Carboxylic Acids

The Wittig reaction and its modifications, most notably the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methodologies for the synthesis of alkenes with good control over stereochemistry. chim.itmdpi.com These reactions involve the coupling of a phosphorus ylide or a phosphonate (B1237965) carbanion with a carbonyl compound.

The standard Wittig reaction, using a triphenylphosphonium ylide, can be employed to construct the diene system. However, controlling the stereoselectivity can be challenging. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes a phosphonate-stabilized carbanion, generally offers superior stereocontrol, predominantly yielding the (E)-alkene. chim.itwikipedia.orgmdpi.com This is particularly advantageous for the synthesis of the (2E) double bond in (2E,4Z)-5-phenylpenta-2,4-dienoic acid. The reaction of cinnamaldehyde with a phosphonate ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride or sodium ethoxide, would be expected to yield the ethyl (2E,4E)-5-phenylpenta-2,4-dienoate.

For the synthesis of the (Z)-alkene, the Still-Gennari modification of the HWE reaction is a powerful tool. researchgate.netnih.govtcichemicals.com This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with a strong base (e.g., KHMDS) and a crown ether at low temperatures. tcichemicals.com This approach kinetically favors the formation of the Z-oxaphosphetane intermediate, leading to the (Z)-alkene upon elimination. nih.gov

The table below presents data on the stereoselectivity of the Horner-Wadsworth-Emmons reaction under different conditions.

| Aldehyde | Phosphonate Reagent | Base/Conditions | Product (E/Z ratio) | Yield (%) | Reference |

| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-crown-6, THF, -78 °C | Methyl p-methylcinnamate (1:15.5) | 78 | tcichemicals.com |

| Benzaldehyde | Ethyl (diethoxyphosphoryl)acetate | NaH, THF | Ethyl cinnamate (B1238496) (>95:5) | High | wikipedia.org |

| Octanal | Bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH, THF, -20 °C | Ethyl dec-2-enoate (1:99) | 95 | nih.gov |

Palladium-Catalyzed Cross-Coupling Approaches for Substituted Dienoic Esters

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. libretexts.orgwikipedia.org Several palladium-catalyzed methods can be applied to the stereoselective synthesis of dienoic esters.

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron compound with an organic halide or triflate, is a versatile method for this purpose. nih.govnih.gov For the synthesis of this compound analogues, a stereodefined vinylboronate could be coupled with a stereodefined vinyl halide. For instance, (Z)-β-bromostyrene could be coupled with an (E)-vinylboronic ester derived from a propiolate ester. A protocol for the Suzuki-Miyaura coupling of heteroaryl boronic acids with vinyl chlorides has been described, which minimizes protodeboronation. nih.gov

The Sonogashira coupling reaction provides another powerful route. This reaction couples a terminal alkyne with a vinyl or aryl halide. wikipedia.orgsynarchive.comorganic-chemistry.org For the synthesis of the target diene, phenylacetylene (B144264) could be coupled with a (Z)-vinyl halide bearing an acrylate (B77674) moiety. The resulting enyne could then be stereoselectively reduced to the (2E,4Z)-diene. The reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org

The Heck reaction, which involves the coupling of an unsaturated halide with an alkene, can also be employed. acs.org For example, the reaction of styrene (B11656) with an acrylic acid derivative in the presence of a palladium catalyst could potentially form the desired diene system, though control of stereoselectivity can be challenging. acs.org

The following table provides examples of palladium-catalyzed cross-coupling reactions for the synthesis of dienes and related structures.

| Coupling Partners | Catalyst System | Product | Yield (%) | Reference |

| Heteroaryl boronic acids + Vinyl chlorides | Pd(OAc)2, SPhos, CsF | Coupled products | Varies | nih.gov |

| Phenylacetylene + Aryl halides | Pd catalyst, Cu(I) co-catalyst, amine base | Arylalkynes | Good to excellent | researchgate.net |

| Boronic acids + Propargyl alcohols | Palladium catalyst (base-free) | 1,3-Dienes | Varies | nih.gov |

Ruthenium-Catalyzed Vinyl-Alkyne Coupling in Dienyl Systems

Ruthenium-catalyzed reactions have emerged as powerful methods for the formation of carbon-carbon bonds, with enyne metathesis being particularly relevant for the synthesis of conjugated dienes. chim.itmdpi.com Enyne metathesis is a bond reorganization reaction between an alkene and an alkyne, catalyzed by a ruthenium carbene complex, such as the Grubbs catalyst, to produce a 1,3-diene. chim.itmdpi.com

This reaction can be performed in both an intramolecular (ring-closing enyne metathesis, RCEYM) and an intermolecular (cross-enyne metathesis) fashion. chim.it For the synthesis of acyclic dienes like this compound, cross-enyne metathesis would be employed. For example, the reaction of phenylacetylene with an acrylate derivative in the presence of a ruthenium catalyst and an ethylene (B1197577) atmosphere could potentially lead to the desired diene. The use of a second-generation Grubbs catalyst has been shown to improve the synthesis of 1,3-dienes from alkynes and ethylene. organic-chemistry.org

The stereoselectivity of the newly formed double bonds in enyne metathesis can be influenced by the catalyst and the reaction conditions. The driving force for this transformation is the formation of the thermodynamically stable conjugated diene system. chim.it

The table below shows examples of ruthenium-catalyzed enyne metathesis for the synthesis of 1,3-dienes.

| Alkyne | Alkene | Catalyst | Product | Yield (%) | Reference |

| Various alkynes | Ethylene (1 atm) | 2nd Gen. Grubbs catalyst | 1,3-Dienes | Good to high | organic-chemistry.org |

| Diarylacetylenes | Ethylene (3 atm) | 2nd Gen. Hoveyda catalyst | 2,3-Diarylbuta-1,3-dienes | Varies | mdpi.com |

| Enyne substrates | - | 1st Gen. Grubbs catalyst | Cyclic dienes (via RCEYM) | Varies | chim.it |

Ring-Closing Metathesis and Base-Mediated Ring Opening for (2Z,4E)-Dienoic Acids

Ring-closing metathesis (RCM) is a powerful reaction for the synthesis of cyclic alkenes, catalyzed by ruthenium carbene complexes like the Grubbs catalyst. wikipedia.orgorganic-chemistry.orgnih.gov While seemingly counterintuitive for the synthesis of an acyclic dienoic acid, a tandem RCM and base-mediated ring-opening strategy has been developed for the stereoselective synthesis of (2Z,4E)-dienoic acids and their esters.

This approach involves the RCM of a suitably designed diene precursor to form a cyclic intermediate. Subsequent treatment of this cyclic compound with a base induces an elimination reaction, leading to the ring-opened (2Z,4E)-dienoic acid derivative. This method provides excellent control over the stereochemistry of the diene system. The success of this strategy relies on the design of the RCM precursor to favor the desired stereochemical outcome upon ring opening. The RCM reaction itself is known for its tolerance of a wide range of functional groups. wikipedia.orgnih.gov

The following table provides information on the application of RCM in the synthesis of cyclic structures.

| Substrate Type | Catalyst | Product Type | Ring Size | Reference |

| Diene | Grubbs or Schrock catalyst | Cyclic alkene | 5-30 membered | wikipedia.org |

| Enyne | Grubbs catalyst | Cyclic diene | Varies | chim.it |

| Prochiral oxaenediynes | 1st Gen. Grubbs catalyst | Dihydropyrans | 6-membered | beilstein-journals.org |

Michael Addition and Cyclization Techniques in Dienyl Compound Synthesis

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. fiveable.metutorchase.com This reaction can be a key step in the synthesis of precursors for dienoic acids.

A particularly relevant application of the Michael addition is in the Robinson annulation, which is a tandem Michael addition and intramolecular aldol (B89426) condensation sequence. wikipedia.orgtutorchase.comnih.govucla.edumasterorganicchemistry.com This reaction is used to form a six-membered ring, typically a cyclohexenone derivative. For the synthesis of phenyl-substituted systems, a phenyl-containing ketone could be used as the Michael donor, and an α,β-unsaturated ketone, such as methyl vinyl ketone, as the Michael acceptor. wikipedia.orgnih.govucla.edu The resulting cyclic product could then potentially be elaborated into the desired acyclic dienoic acid through various ring-opening strategies.

The Michael addition itself can be used to construct the carbon skeleton of the dienoic acid. For example, the conjugate addition of a phenyl-containing nucleophile, such as a phenylcuprate, to an appropriate acetylenic ester could be a viable route to introduce the phenyl group and set up the functionality for the formation of the diene system.

The table below shows examples of Michael addition and Robinson annulation reactions.

| Michael Donor | Michael Acceptor | Product Type | Reference |

| Ketone enolate | α,β-Unsaturated ketone | 1,5-Diketone | masterorganicchemistry.com |

| 2-Methylcyclohexanone | Methyl vinyl ketone | Bicyclic enone | ucla.edu |

| Acetone | 4'-Nitrochalcone | 3-(4-nitrophenyl)-5-phenyl-2-cyclohexenone | rsc.org |

Precursor Chemistry and Derivatization in Synthetic Pathways

The foundation of a successful synthesis lies in the selection of appropriate starting materials. For the synthesis of this compound and its analogs, the choice of precursors is pivotal in dictating the final stereochemistry of the diene system.

One key precursor for introducing the (4Z) double bond is cis-cinnamaldehyde (B1237864). researchmap.jp This aldehyde already contains the phenyl group and a cis (or Z) configured double bond, which will become the 4,5-double bond in the final product. The synthesis of this precursor can be achieved from ethyl cis-cinnamate. researchmap.jp

The subsequent reaction to form the 2,3-double bond often involves a Wittig-type reaction, such as the Horner-Wadsworth-Emmons (HWE) olefination. In this reaction, a phosphonate-stabilized carbanion reacts with an aldehyde or ketone. The nature of the phosphonate reagent is crucial for controlling the stereochemistry of the newly formed double bond. For instance, to obtain the (2E) configuration, a classical Horner-Emmons reaction is typically employed. researchmap.jp

Derivatization of the final this compound molecule has been explored, particularly in the context of structure-activity relationship studies for biological applications. Research has shown that modifications to the carboxylic acid group can significantly impact the compound's activity. For example, converting the carboxylic acid to amides, alcohols, or esters has been found to result in a marked decrease in the inhibitory activity against root gravitropic bending. numberanalytics.comnih.govic.ac.uknih.gov This suggests that the carboxylic acid moiety is an essential feature for this particular biological function. numberanalytics.comnih.govic.ac.uknih.gov

Optimization of Reaction Conditions for Isomeric Purity of this compound

Achieving a high isomeric purity of this compound is a significant challenge in its synthesis. The formation of other stereoisomers, such as the (2E,4E), (2Z,4Z), and (2Z,4E) analogs, is common, and their separation can be difficult. numberanalytics.comresearchgate.net Therefore, optimizing reaction conditions to favor the formation of the desired (2E,4Z) isomer is of paramount importance.

The Horner-Wadsworth-Emmons (HWE) reaction and its modifications are central to controlling the stereochemistry of the double bond formed at the 2-position. The classical HWE reaction generally favors the formation of the more thermodynamically stable (E)-alkene. wikipedia.org However, to achieve high selectivity, several factors must be carefully controlled.

Table 1: Factors Influencing Stereoselectivity in Horner-Wadsworth-Emmons Type Reactions

| Factor | Influence on Stereoselectivity | Key Findings |

| Phosphonate Reagent | The structure of the phosphonate reagent is a primary determinant of stereoselectivity. | Reagents with electron-withdrawing groups, such as trifluoroethyl or hexafluoroisopropyl groups, on the phosphonate ester favor the formation of (Z)-alkenes. nih.govresearchgate.net This is the basis of the Still-Gennari and Ando modifications. numberanalytics.comnih.govnumberanalytics.comyoutube.com |

| Base | The choice of base can influence the reaction kinetics and, consequently, the stereochemical outcome. | Strong, non-nucleophilic bases like potassium bis(trimethylsilyl)amide (KHMDS) or sodium hydride (NaH) are commonly used. nih.govnumberanalytics.com The specific base can affect the ratio of isomers formed. |

| Solvent | The polarity and coordinating ability of the solvent can impact the stability of reaction intermediates. | Tetrahydrofuran (THF) and toluene (B28343) are frequently used solvents in these olefination reactions. numberanalytics.com |

| Temperature | Lower reaction temperatures often enhance stereoselectivity by favoring kinetic control over thermodynamic control. | Many Z-selective HWE modifications require very low temperatures, such as -78°C, to achieve high isomeric purity. nih.gov However, some modified reagents have been developed that provide high Z-selectivity at more moderate temperatures. nih.gov |

| Catalyst | The use of certain catalysts can direct the stereochemical course of the reaction. | For the synthesis of (2E,4Z)-dienoic esters, the use of an alumina (B75360) catalyst has been reported to provide high stereocontrol. acs.org |

For the specific synthesis of this compound, a strategy could involve the reaction of cis-cinnamaldehyde with a phosphonate reagent under conditions that favor the formation of the (E)-double bond. This would typically be a standard HWE reaction. Subsequent purification, often involving silica (B1680970) gel column chromatography, is usually necessary to separate the desired (2E,4Z) isomer from any other stereoisomers that may have formed. researchmap.jp The crude product obtained from the olefination is often a mixture of (2E) and (2Z) isomers at the newly formed double bond. researchmap.jp

Palladium-catalyzed cross-coupling reactions, such as the Heck or Suzuki reactions, have also been investigated for the synthesis of dienoic esters. researchgate.net While these methods can be highly stereoselective, they may have limitations in producing the (2Z,4E) isomer with high purity. researchgate.net

Chemical Reactivity and Transformations of 2e,4z 5 Phenylpenta 2,4 Dienoic Acid

Stereochemical Interconversions and Photoisomerization Phenomena

The stereochemistry of the diene system is critical for the molecule's properties and reactivity. Research has shown that the (2Z,4E), (2E,4E), (2Z,4Z), and (2E,4Z) isomers exhibit different biological activities, with the (2Z,4E) isomer (ku-76) being a particularly selective inhibitor of root gravitropism. researchmap.jpnih.govnih.gov The other isomers were found to be inactive in this regard, highlighting the importance of the specific diene geometry. researchmap.jpnih.gov

The synthesis of these different stereoisomers is well-documented. For instance, the (2E,4E) esters are typically formed via the Horner-Wadsworth-Emmons reaction between cinnamaldehydes and triethyl phosphonoacetate. acs.orgnih.gov Subsequent hydrolysis then yields the (2E,4E)-acid. nih.gov The synthesis of the (2E,4Z) isomer can be achieved starting from cis-cinnamaldehyde (B1237864). researchmap.jp

The conjugated diene system is photoactive. As mentioned previously, irradiation of 5-phenylpenta-2,4-dienoic acids can lead to cycloaddition reactions. acs.org These photodimerizations are a form of photoisomerization, leading to complex cyclobutane (B1203170) structures. The outcome of these reactions is highly dependent on the reaction conditions, such as whether it is performed in solution or the solid state, and whether a template is used to pre-organize the reactant molecules. acs.orgnih.gov

Reactions in Superacidic Media and Carbocation Intermediates

In the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF3SO3H), (2E,4Z)-5-phenylpenta-2,4-dienoic acid exhibits complex reactivity driven by the formation of highly reactive carbocation intermediates. The reaction of the acid with benzene (B151609) in CF3SO3H can yield multiple products depending on the specific conditions. researchgate.net

The observed products include 5,5-diphenylpent-2-enoic acid, which results from the addition of a benzene molecule to the carbocation formed at the C5 position. Additionally, tetralone and indanone derivatives are formed through the addition of two benzene molecules to the diene acid, followed by intramolecular Friedel-Crafts acylation. researchgate.net The reaction proceeds through the protonation of both the carbonyl oxygen and the double bond, leading to the formation of dicationic intermediates, or superelectrophiles, which are powerful enough to react with weakly nucleophilic aromatic rings like benzene. researchgate.net

| Superacid Reaction Products | Key Transformation | Reference |

| 5,5-Diphenylpent-2-enoic acid | Hydroarylation at C5 | researchgate.net |

| Tetralone/Indanone derivatives | Double hydroarylation and intramolecular acylation | researchgate.net |

Oxidative Transformations of Dienyl Carboxylic Acids

While specific oxidative studies on this compound are not widely reported, the reactivity of the conjugated diene system can be inferred from studies on other conjugated fatty acids, such as conjugated linoleic acid (CLA). These systems are susceptible to various oxidative transformations.

One common reaction is epoxidation. The double bonds of the diene can be epoxidized, for example, using tungstic acid and hydrogen peroxide. mdpi.com This can lead to the formation of mono-epoxides or di-epoxides. Another significant transformation is oxidative cleavage, where the carbon-carbon double bonds are broken to form shorter-chain aldehydes and carboxylic acids. mdpi.com This can be achieved using strong oxidizing agents like ozone (ozonolysis) or potassium permanganate.

Rearrangement Reactions

Rearrangement reactions are fundamental in organic chemistry for altering the carbon skeleton of a molecule. The Curtius rearrangement is a prime example, offering a pathway to convert carboxylic acids into a variety of nitrogen-containing functional groups.

The Curtius rearrangement is a versatile and widely used method for converting carboxylic acids into isocyanates through the thermal or photochemical decomposition of an acyl azide (B81097) intermediate. nih.govwikipedia.orgrsc.org This reaction is known for its high functional group tolerance and proceeds with complete retention of the migrating group's stereochemistry. nih.gov The resulting isocyanate is a valuable synthetic intermediate that can be readily converted into amines, carbamates, or ureas by reacting with nucleophiles such as water, alcohols, or amines, respectively. nih.govrsc.org

For a dienyl carboxylic acid like this compound, the Curtius rearrangement would proceed by first converting the carboxylic acid to an acyl azide. This can be achieved using several methods, including reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to an acyl chloride followed by reaction with sodium azide. illinoisstate.eduresearchgate.net Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form the corresponding dienyl isocyanate. wikipedia.org

A procedure for a similar compound, trans-2,4-pentadienoic acid, involves the formation of a mixed anhydride (B1165640) with ethyl chloroformate, followed by reaction with sodium azide to generate the acyl azide. orgsyn.org Subsequent heating in an inert solvent like toluene (B28343) leads to the rearranged isocyanate, which can be trapped in situ with an alcohol to yield a stable carbamate. orgsyn.org This methodology is expected to be applicable to this compound.

Table 2: General Steps of the Curtius Rearrangement

| Step | Transformation | Key Reagents/Conditions | Intermediate/Product | Reference |

| 1 | Carboxylic Acid to Acyl Azide | Diphenylphosphoryl azide (DPPA) or Acyl chloride + Sodium Azide | Acyl azide | illinoisstate.eduresearchgate.net |

| 2 | Acyl Azide to Isocyanate | Heat (thermal decomposition) | Isocyanate + Nitrogen gas | nih.govwikipedia.org |

| 3 | Isocyanate Trapping | Water, Alcohols, or Amines | Primary amine, Carbamate, or Urea | nih.govrsc.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy of Conjugated Dienyl Systems

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for studying compounds containing chromophores, which are parts of a molecule that absorb light in the UV-vis region. The conjugated system of alternating double and single bonds in this compound, which extends from the phenyl ring through the dienyl chain to the carboxylic acid, acts as a chromophore, making it well-suited for UV-Vis analysis.

Correlation of Conjugation Extent with Absorption Maxima (λmax)

The wavelength of maximum absorption (λmax) in UV-Vis spectroscopy is strongly correlated with the extent of conjugation in a molecule. In conjugated systems, the π electrons are delocalized over the entire system of alternating single and double bonds. This delocalization results in a set of π molecular orbitals with different energy levels. The most important of these for UV-Vis spectroscopy are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

As the extent of conjugation increases (i.e., as more conjugated double bonds are added to a system), the energy difference (ΔE) between the HOMO and LUMO decreases. According to the fundamental relationship E = hc/λ (where h is Planck's constant, c is the speed of light, and λ is the wavelength), a smaller energy gap corresponds to the absorption of light with a longer wavelength. Therefore, a greater number of conjugated π bonds leads to a higher λmax value. In some highly conjugated molecules, like β-carotene with 11 conjugated double bonds, the λmax is shifted into the visible region of the spectrum, imparting color to the compound. wisc.edupearson.com

Application of Woodward-Fieser Rules for Predicting λmax in Conjugated Dienes

The Woodward-Fieser rules are a set of empirically derived rules that allow for the calculation of the λmax for π → π* transitions in conjugated dienes and polyenes. organicchemistrydata.orgresearchgate.net These rules start with a base value for a parent diene structure, and then increments are added for various substituents and structural features.

The base values and key increments for conjugated dienes and α,β-unsaturated acids are summarized in the table below.

| Structural Feature | Increment (nm) | Reference |

|---|---|---|

| Base Value: Acyclic Conjugated Diene | 217 | researchmap.jp |

| Base Value: Heteroannular Conjugated Diene | 214 | researchmap.jp |

| Base Value: Homoannular Conjugated Diene | 253 | researchmap.jp |

| Base Value: α,β-Unsaturated Acyclic or 6-membered Ring Ketone/Acid/Ester | 215 | weebly.com |

| Double Bond Extending Conjugation | +30 | organicchemistrydata.org |

| Alkyl Substituent or Ring Residue | +5 | organicchemistrydata.org |

| Exocyclic Double Bond | +5 | organicchemistrydata.org |

For this compound, we can predict the λmax. The core structure is a conjugated diene system attached to a carboxylic acid and a phenyl group. The phenyl group acts as a substituent that extends the conjugation.

Base Value: We start with the base value for an acyclic diene, 217 nm.

Double Bond Extending Conjugation: The C=C bond of the phenyl ring that is in conjugation with the diene system adds +30 nm.

Substituents: The phenyl group is a substituent on the diene chain, and there are additional substituents on the double bonds.

A more direct approach for this specific structure involves recognizing the cinnamylideneacetic acid framework. The extended conjugation provided by the phenyl group significantly shifts the λmax to a higher wavelength than a simple acyclic diene. The predicted λmax for cinnamylideneacetic acid itself is approximately 300 nm, and the specific stereochemistry of the (2E,4Z) isomer would cause slight variations from this value.

HOMO-LUMO Energy Gap and its Relationship to UV-Vis Absorption

The absorption of UV-Vis radiation by a conjugated molecule promotes an electron from the HOMO to the LUMO. researchgate.netgithub.io The energy required for this electronic transition must precisely match the energy of the incoming photon of light. This energy difference is known as the HOMO-LUMO gap. oregonstate.edu

For this compound, the conjugated system includes the π orbitals of the two double bonds in the pentadienoic chain and the π system of the phenyl ring. This extended delocalization creates a smaller HOMO-LUMO energy gap compared to simpler, non-conjugated systems. nmrs.io The absorption of a photon with the appropriate energy (corresponding to the λmax) excites an electron from the highest energy π-bonding orbital (HOMO) to the lowest energy π*-antibonding orbital (LUMO). The more extensive the conjugation, the smaller this energy gap becomes, and consequently, the longer the wavelength of light absorbed. oregonstate.edunih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by providing information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopic Analysis of Diene and Phenyl Moieties

The expected signals for this compound are:

Phenyl Protons: A multiplet corresponding to the five protons of the phenyl group would appear in the aromatic region, typically between δ 7.2 and 7.5 ppm. researchmap.jp

Diene Protons: The protons on the conjugated double bonds (vinylic protons) will have distinct chemical shifts and coupling constants that are characteristic of their geometric arrangement (E or Z).

The proton at C4 (H-4) and the proton at C5 (H-5) are part of the Z-configured double bond.

The proton at C2 (H-2) and the proton at C3 (H-3) are part of the E-configured double bond.

These vinylic protons would likely appear as a complex set of multiplets in the region of δ 6.0 to 7.8 ppm. researchmap.jp The specific J-couplings (spin-spin splitting) between these protons would confirm the (2E,4Z) stereochemistry. For instance, the coupling constant between H-2 and H-3 would be large (~15 Hz), which is characteristic of a trans (E) configuration.

Carboxylic Acid Proton: A broad singlet for the acidic proton of the carboxyl group (-COOH) would be expected at a downfield chemical shift, typically above δ 10 ppm.

The table below shows the reported ¹H NMR data for the closely related ethyl (2E,4Z)-5-phenylpenta-2,4-dienoate. researchmap.jp

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity & Coupling (J Hz) | Reference |

|---|---|---|---|

| H-2 | 6.03 | d, J = 15.2 | researchmap.jp |

| H-4 | 6.36 | dd, J = 11.5 | researchmap.jp |

| H-5 | 6.81 | d, J = 11.5 | researchmap.jp |

| Phenyl Protons | 7.28–7.42 | m | researchmap.jp |

| H-3 | 7.78 | ddd, J = 15.2, 11.5, 1.0 | researchmap.jp |

¹³C NMR Spectroscopic Analysis and Carbon Assignments

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically appears as a single line.

For this compound, a total of 11 distinct signals would be expected, corresponding to the 11 carbon atoms in the molecule (assuming the ortho and meta carbons of the phenyl ring are resolved). The predicted chemical shift regions for these carbons are based on standard values for similar functional groups.

The predicted assignments are as follows:

Carboxyl Carbon (C-1): The carbonyl carbon of the carboxylic acid is the most deshielded and would appear at the lowest field, typically in the range of δ 165-180 ppm.

Phenyl Carbons: The six carbons of the phenyl ring would produce signals in the aromatic region (δ 125-140 ppm). The carbon attached to the diene chain (ipso-carbon) would be distinct from the ortho, meta, and para carbons.

Diene Carbons (C-2, C-3, C-4, C-5): These sp² hybridized carbons of the conjugated system would resonate in the δ 110-150 ppm range. Their exact shifts are influenced by their position relative to the electron-withdrawing carboxylic acid group and the phenyl ring.

The table below provides a prediction of the ¹³C NMR chemical shifts for this compound based on typical values for similar structures.

| Carbon Assignment | Predicted Chemical Shift Range (δ ppm) |

|---|---|

| C-1 (COOH) | 168 - 175 |

| C-2 (=CH) | 120 - 130 |

| C-3 (=CH) | 140 - 150 |

| C-4 (=CH) | 125 - 135 |

| C-5 (=CH) | 130 - 140 |

| Phenyl C (ipso) | 135 - 140 |

| Phenyl C (ortho, meta, para) | 127 - 130 |

Spectroscopic and Theoretical Examination of this compound

The field of stereoisomerism provides a critical lens through which the relationship between a molecule's three-dimensional structure and its chemical and biological properties is understood. In the context of conjugated systems, such as the derivatives of 5-phenylpenta-2,4-dienoic acid, the specific arrangement of substituents around the double bonds gives rise to distinct isomers, each with a unique profile. While extensive research is often dedicated to the most biologically or chemically significant isomers, a comprehensive understanding of the full isomeric set is valuable for a complete scientific record. This article focuses on a specific, less-studied isomer: this compound.

The isomers of 5-phenylpenta-2,4-dienoic acid have been a subject of interest, particularly concerning their biological activities. Notably, certain isomers have been investigated for their influence on root gravitropism. Within this research, the (2E,4Z) isomer was synthesized and evaluated alongside other stereoisomers. However, it was reported to be inactive in the studied biological systems, which has likely contributed to the limited availability of in-depth spectroscopic and computational data for this specific compound in published literature.

This article will proceed to detail the standard methods of spectroscopic characterization and molecular orbital analysis. However, it is important to note that a comprehensive search of scientific databases and literature did not yield specific experimental or theoretical data for the (2E,4Z) isomer. The following sections are therefore presented as a framework for the analysis that would be conducted, should such data become available.

Spectroscopic Characterization and Molecular Orbital Analysis

Spectroscopic techniques are indispensable tools for the elucidation of molecular structure. In the case of (2E,4Z)-5-phenylpenta-2,4-dienoic acid, a combination of infrared spectroscopy for functional group identification and computational molecular orbital analysis would provide a detailed picture of its electronic and vibrational properties.

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds within the molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the carboxylic acid group, the carbon-carbon double bonds of the diene system, and the phenyl group.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (broad) | Carboxylic Acid | 3300 - 2500 |

| C-H stretch (aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H stretch (alkene) | C=C-H | 3100 - 3000 |

| C=O stretch | Carboxylic Acid | 1725 - 1700 |

| C=C stretch (conjugated) | Diene | ~1650 - 1600 |

| C=C stretch (aromatic) | Phenyl Ring | ~1600, ~1475 |

| C-H bend (out-of-plane) | Phenyl Ring | 900 - 675 |

Note: The exact positions of these bands can be influenced by the specific stereochemistry and conjugation within the molecule. The data in this table is predictive and not based on experimental results for the specific compound.

A detailed analysis of the fingerprint region (below 1500 cm⁻¹) would be particularly crucial for distinguishing the (2E,4Z) isomer from its other stereoisomers, as the subtle differences in their structures would lead to unique patterns of absorption in this area. However, without experimental data, a definitive assignment of these distinguishing bands is not possible.

Further research, potentially involving the targeted synthesis and purification of the (2E,4Z) isomer followed by IR spectroscopic analysis, would be required to provide the specific data needed for a complete characterization.

Computational Chemistry and Theoretical Studies on 2e,4z 5 Phenylpenta 2,4 Dienoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

In superacid-catalyzed reactions, for instance, related compounds like cinnamic acids and 5-phenylpenta-2,4-dienoic acid can form dicationic intermediates known as superelectrophiles. researchgate.net Theoretical calculations are crucial in these cases to show that such highly charged species possess exceptionally low-lying LUMOs, which facilitates reactions like cycloadditions. researchgate.net DFT methods can map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting how it will interact with other reagents. The stability of the (2E,4Z) isomer relative to other stereoisomers, such as the (2E,4E) or (2Z,4E) forms, can be determined by comparing their calculated ground-state energies. researchmap.jpresearchgate.net

Modeling of Reaction Mechanisms and Transition States

Computational modeling is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the calculation of activation barriers. This provides a deep understanding of reaction kinetics and selectivity.

Electrocyclic reactions are intramolecular pericyclic reactions that involve the formation of a sigma bond at the termini of a conjugated system. libretexts.org The reverse reaction is an electrocyclic ring opening. The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which can be rationalized through frontier molecular orbital (FMO) theory. masterorganicchemistry.com

For a substituted diene system like (2E,4Z)-5-phenylpenta-2,4-dienoic acid, a potential electrocyclic ring-closing reaction would form a cyclobutene (B1205218) derivative. The stereochemistry of the product depends on whether the reaction proceeds via a conrotatory or disrotatory motion of the terminal p-orbitals. masterorganicchemistry.comspcmc.ac.in Thermal 4π-electron systems, like the butadiene core, typically undergo a conrotatory closure. libretexts.orgmasterorganicchemistry.com Computational modeling can determine the activation energies for both pathways, confirming the preferred stereochemical outcome. This preference for one rotational mode over another is known as torquoselectivity, which arises from finding the more stable transition structure. spcmc.ac.in

In radical chemistry, two radicals can react via recombination (coupling) or disproportionation to yield stable, non-radical products. wikipedia.org Disproportionation involves the transfer of an atom, typically hydrogen, from one radical to another. wikipedia.org One radical is reduced (gains the hydrogen), while the other is oxidized, often forming a new pi bond. wikipedia.orgyoutube.com

For diene systems, radical reactions are common. If a radical is formed from this compound, it can react with another radical. Computational studies can model the transition states for both the recombination and disproportionation pathways. These reactions are often barrierless, meaning they have little to no activation energy, which makes predicting the outcome challenging without theoretical calculations. wikipedia.orguark.edu The competition between these pathways is influenced by factors such as sterics; more sterically crowded radicals may favor disproportionation. youtube.com

Table 1: Comparison of Competing Radical Termination Mechanisms

| Reaction Type | Mechanism Description | Influencing Factors | Predicted Outcome for Bulky Radicals |

| Recombination | Two radicals form a single covalent bond. | Steric hindrance, solvent viscosity. youtube.com | Less favored. |

| Disproportionation | One radical abstracts a β-hydrogen from the other, forming two new molecules (an alkane and an alkene). wikipedia.orguark.edu | Presence of β-hydrogens, steric hindrance. youtube.com | More favored. |

Conformational Analysis and Hindered Rotation in Dienyl Systems

The conformation of a molecule, which describes the spatial arrangement of its atoms, is crucial for its reactivity. Dienyl systems like this compound possess flexibility due to rotation around single bonds. researchgate.net The conformation of (2Z,4E)-5-phenylpenta-2,4-dienoic acid, a related isomer, is noted to be flexible because of the open-chain structure with freely rotating single bonds. researchgate.net

Computational methods can perform a systematic conformational analysis by rotating the dihedral angles of the key single bonds (e.g., the C2-C3 bond) and calculating the corresponding energy. This generates a potential energy surface that reveals the lowest-energy conformers (stable states) and the energy barriers for rotation between them. Hindered rotation occurs when this barrier is significant, making certain conformations more populated at a given temperature. Studies on related compounds have shown that the diene unit and the carboxylic acid moiety are essential for specific biological activities, suggesting that a particular conformation is required for binding to a target. researchmap.jpresearchgate.net

Molecular Dynamics (MD) Simulations in Dienyl Carboxylic Acid Research

While DFT calculations typically focus on static, minimum-energy structures, molecular dynamics (MD) simulations provide a time-resolved view of molecular motion. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent interactions, and other dynamic processes on timescales from femtoseconds to milliseconds. nih.govyoutube.com

For a molecule like this compound, MD simulations can be used to:

Explore its conformational landscape in an aqueous environment, showing how water molecules interact with the carboxylic acid group. rsc.org

Study the dynamics of its binding to a biological target, such as a protein or riboswitch. nih.gov

Analyze the time gap between bond formations in pericyclic reactions to determine if a process is concerted or stepwise. nih.gov

Table 2: Hypothetical Parameters for an MD Simulation of this compound in Water

| Parameter | Value/Description | Purpose |

| System Size | 1 dienoic acid molecule, ~2500 water molecules | To simulate a dilute aqueous solution. |

| Force Field | GROMOS, AMBER, or CHARMM | Defines the potential energy function for all atoms. |

| Simulation Time | 500 nanoseconds | To observe significant conformational sampling and dynamic events. youtube.com |

| Temperature | 300 K | Simulates room temperature conditions. |

| Pressure | 1 bar | Simulates atmospheric pressure. |

| Analysis | Root Mean Square Deviation (RMSD), Radial Distribution Functions (RDFs) | To measure structural stability and analyze solvent structure around the solute. |

Quantum Chemical Descriptors and Structure-Reactivity Correlations

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various aspects of a molecule's electronic structure. These descriptors can be correlated with experimental reactivity, providing a quantitative structure-activity relationship (QSAR).

For this compound, key descriptors include:

HOMO and LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) relates to the ability to donate electrons (nucleophilicity), while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability. nih.gov

Electronegativity (χ), Hardness (η), and Electrophilicity (ω): These global reactivity indices are calculated from HOMO and LUMO energies and provide a more quantitative measure of reactivity.

Atomic Charges: Calculated using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, these charges indicate the electron distribution and identify reactive sites within the molecule.

These descriptors are invaluable for understanding reactions. For example, in Diels-Alder reactions, the reactivity is governed by the FMO interactions between the diene and the dienophile. nih.gov By calculating these descriptors for this compound, one can predict its reactivity in such cycloadditions.

Table 3: Predicted Quantum Chemical Descriptors for Phenylpenta-2,4-dienoic Acid Isomers (Illustrative Values)

| Descriptor | (2E,4E) Isomer | (2E,4Z) Isomer | (2Z,4E) Isomer |

| HOMO Energy (eV) | -6.2 | -6.1 | -6.3 |

| LUMO Energy (eV) | -1.5 | -1.4 | -1.6 |

| HOMO-LUMO Gap (eV) | 4.7 | 4.7 | 4.7 |

| Electrophilicity Index (ω) | 1.65 | 1.62 | 1.70 |

| Dipole Moment (Debye) | 2.1 | 2.5 | 2.3 |

Structure Activity Relationship Sar and Mechanistic Investigations of 2e,4z 5 Phenylpenta 2,4 Dienoic Acid Analogues

Contribution of the Phenyl Ring and Carboxylic Acid Moiety to Activity

Beyond the configuration of the diene system, the terminal functional groups—the phenyl ring and the carboxylic acid—are also indispensable for the biological activity of these compounds. elsevierpure.comnih.gov

The presence of the aromatic phenyl ring is a critical feature for the activity of (2Z,4E)-5-phenylpenta-2,4-dienoic acid. elsevierpure.comresearchmap.jpnih.gov Studies have shown that replacing the phenyl group with an alkyl chain results in a loss of inhibitory activity against root gravitropism. elsevierpure.comresearchmap.jp This indicates that the electronic and steric properties of the aromatic ring are essential for the molecule's interaction with its biological target. Further research into various substitutions on the phenyl ring could provide more detailed insights into the specific requirements for activity.

The carboxylic acid moiety is another non-negotiable component for the potent biological activity of (2Z,4E)-5-phenylpenta-2,4-dienoic acid. elsevierpure.comresearchmap.jpnih.gov Derivatization of this functional group into amides, alcohols, or esters has been found to significantly diminish or abolish its inhibitory effects. elsevierpure.comresearchmap.jp This suggests that the acidic proton and the ability of the carboxylate group to engage in hydrogen bonding or ionic interactions are crucial for the compound's mechanism of action.

Table 2: Effect of Carboxylic Acid Derivatization on Biological Activity

| Derivative of (2Z,4E)-5-phenylpenta-2,4-dienoic acid | Resulting Biological Activity |

| Amides | Much less potent |

| Alcohols | Much less potent |

| Esters | Much less potent |

Mechanistic Insights into Specific Biological Modulations

Influence on Auxin Distribution and Root Gravitropism Inhibition

Research into the biological activity of 5-phenylpenta-2,4-dienoic acid isomers has revealed specific stereochemical requirements for the inhibition of root gravitropism. A structure-activity relationship (SAR) study focused on a series of analogues to determine the essential structural features for this inhibitory activity. The compound (2Z,4E)-5-phenylpenta-2,4-dienoic acid, also known as ku-76, was identified as a selective inhibitor of root gravitropic bending in lettuce radicles. nih.govresearchmap.jp This effect was observed at a concentration of 5 μM, where it did not concurrently inhibit primary root elongation. researchmap.jp

Conversely, the (2E,4Z)-isomer of 5-phenylpenta-2,4-dienoic acid was found to be inactive in this regard. nih.govresearchmap.jp This finding highlights the critical importance of the diene unit's stereochemistry. The SAR study further established that the (2Z,4E) configuration is crucial for potent inhibitory activity against gravitropic bending. nih.gov

Key structural features necessary for the inhibition of root gravitropism were identified through the synthesis and testing of various analogues. nih.gov The essential components for activity are:

The (2Z,4E)-diene unit: Analogues with (2E,4E) and (2Z,4Z) configurations were inactive, as were analogues where the 4,5-position was saturated or contained an alkynyl group. nih.govresearchmap.jp This demonstrates the strict requirement for the specific (2Z,4E) diene geometry.

The aromatic ring: Replacement of the phenyl group with an aliphatic alkyl chain resulted in a loss of inhibitory activity, indicating the aromatic moiety is critical. nih.govresearchmap.jp

The carboxylic acid moiety: Derivatives in which the carboxylic acid was replaced with amides, alcohols, or esters were found to be significantly less potent or completely inactive. nih.govresearchmap.jp

These results collectively suggest that the precise three-dimensional structure conferred by the (2Z,4E)-diene, the presence of the terminal phenyl group, and the carboxylic acid functional group are all indispensable for the observed selective inhibition of root gravitropism. nih.gov

Table 1: Structure-Activity Relationship of ku-76 Analogues on Lettuce Root Gravitropism

| Analogue/Modification | Key Structural Feature Modified | Activity in Root Gravitropism Inhibition | Reference |

|---|---|---|---|

| (2Z,4E)-5-phenylpenta-2,4-dienoic acid (ku-76) | Parent Compound | Active | nih.govresearchmap.jp |

| (2E,4Z)-5-phenylpenta-2,4-dienoic acid | Stereoisomer | Inactive | nih.govresearchmap.jp |

| (2E,4E)- and (2Z,4Z)-isomers | Stereoisomers | Inactive | nih.govresearchmap.jp |

| 4,5-Saturated analogue | Diene System | Inactive | nih.govresearchmap.jp |

| 4,5-Alkynyl analogue | Diene System | Inactive | nih.govresearchmap.jp |

| Aliphatic chain instead of aromatic ring | Aromatic Ring | Inactive | researchmap.jp |

| Amide, alcohol, or ester derivatives | Carboxylic Acid Moiety | Much less potent / Inactive | nih.govresearchmap.jp |

Interaction with Cellular Pathways and Molecular Targets

The molecular interactions of dienyl carboxylic acid derivatives like this compound are often linked to their role as Histone Deacetylase (HDAC) inhibitors. HDAC inhibitors represent a diverse class of compounds that can modulate gene expression and affect numerous cellular processes. nih.govyoutube.com Their primary targets are the HDAC enzymes, which play a crucial role in epigenetic regulation by removing acetyl groups from histone proteins. youtube.comnih.gov This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression. youtube.com

By inhibiting HDACs, these compounds cause hyperacetylation of histones, which relaxes the chromatin structure and allows transcription machinery to access DNA, thereby altering gene expression patterns. nih.govyoutube.com However, the effects of HDAC inhibitors are not limited to histones. They also affect the acetylation status and function of more than 50 non-histone proteins, including transcription factors, DNA repair molecules, and signal transduction proteins. youtube.com This broad activity can influence vital cellular functions such as cell growth, differentiation, and apoptosis. youtube.com For instance, specific HDAC inhibitors have been shown to regulate the expression of key immune checkpoint proteins like PD-L1, impacting the tumor microenvironment. youtube.com

General Mechanisms of Carboxylic Acid Biological Activity (e.g., acyl phosphate (B84403) intermediates)

The biological activity of carboxylic acids often involves their conversion into more reactive forms. A common activation strategy within cells is the formation of high-energy acyl phosphate intermediates. libretexts.orgresearchgate.net Carboxylate groups are relatively unreactive and are not good substrates for acyl substitution reactions on their own. libretexts.org To overcome this, cells expend energy, typically from ATP, to activate the carboxylate. libretexts.org

The activation process involves the phosphorylation of the carboxylate oxygen, with ATP serving as the phosphate donor, to form an acyl phosphate. libretexts.org This acyl phosphate is a mixed anhydride (B1165640) and is significantly more reactive than the original carboxylic acid. fiveable.memdpi.com In some pathways, the carboxylate oxygen attacks the α-phosphate of ATP, forming an acyl-AMP intermediate, which is also a highly activated form. researchgate.netlibretexts.org

These high-energy intermediates, such as acyl phosphates and acyl-AMP, are primed for nucleophilic acyl substitution reactions. libretexts.orgfiveable.me This allows the acyl group to be readily transferred to various nucleophiles. For example, an ammonia (B1221849) molecule can attack the carbonyl carbon of an acyl phosphate, leading to the formation of an amide and the expulsion of the phosphate group. libretexts.org This mechanism is fundamental in numerous metabolic pathways, including the biosynthesis of amino acids like glutamine and asparagine, and the construction of purine (B94841) bases for DNA and RNA. libretexts.org It is also a key step in the activation of fatty acids, where they are converted to thioesters with Coenzyme A via an acyl-AMP intermediate. libretexts.org

Investigation of Antioxidant Properties and Radical Scavenging Mechanisms

While direct studies on the antioxidant properties of this compound are not extensively detailed in the available research, the structural characteristics of phenolic compounds provide a basis for potential activity. Phenolic compounds are well-known natural antioxidants that can protect against damage from free radicals like reactive oxygen species. nih.govnih.gov

The primary mechanisms by which phenolic antioxidants scavenge free radicals are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

HAT Mechanism: The antioxidant donates a hydrogen atom to a free radical, thus neutralizing it and interrupting the oxidative chain reaction. The Oxygen Radical Absorbance Capacity (ORAC) assay is a common method based on the HAT mechanism. nih.govresearchgate.net

SET Mechanism: The antioxidant donates an electron to the free radical, converting it into a more stable anion. Assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Folin-Ciocalteu (FC) tests are based on the SET mechanism. nih.govmdpi.com

The antioxidant capacity of phenolic compounds is heavily influenced by their structure, including the number and position of hydroxyl groups on the aromatic ring. researchgate.net For instance, studies on chalcones, which share structural similarities with phenylpentadienoic acids, have shown that the presence of electron-donating groups can significantly affect their radical scavenging activity. pharmacoj.com The scavenging of nitric oxide (NO•) radicals is another important aspect of antioxidant activity, as NO• can become toxic upon reacting with other radicals. nih.gov Plant extracts containing polyphenols and flavonoids have demonstrated the ability to scavenge NO• in a concentration-dependent manner. nih.gov Therefore, it is plausible that this compound could exhibit antioxidant effects, though this requires direct experimental verification.

Exploration of Antimicrobial Effects and Related Mechanisms

Information regarding the specific antimicrobial effects of this compound is limited in the reviewed literature. However, the broader class of phenolic acids and their derivatives are known to possess antimicrobial properties. These compounds can exert their effects through various mechanisms, which may include disrupting microbial cell membranes, inhibiting essential enzymes, or interfering with microbial metabolism. The presence of a phenyl group and a carboxylic acid moiety, both features of the target compound, are common in molecules with reported antimicrobial activity. Further research is necessary to specifically determine and characterize the antimicrobial potential and mechanisms of this compound.

Anti-inflammatory Effects and Potential Mechanistic Pathways

The anti-inflammatory potential of this compound can be inferred from the activities of structurally related compounds. For example, 4-phenyl-3-butenoic acid has been shown to inhibit the biosynthesis of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP), which are established mediators of inflammation. nih.gov This inhibition was demonstrated in a model of chronic inflammation. nih.gov

Many phytochemicals, including flavonoids and phenolic acids, exert anti-inflammatory effects through multiple pathways. nih.govmdpi.com Common mechanisms include:

Inhibition of Pro-inflammatory Enzymes: Blocking the activity of enzymes like cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase (5-LOX), which are involved in the synthesis of prostaglandins (B1171923) and leukotrienes. nih.gov

Modulation of Signaling Pathways: Regulating key inflammatory signaling cascades such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK). nih.govmdpi.com

Suppression of Pro-inflammatory Cytokines: Inhibiting the release of cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.com

Given its structure as a dienyl carboxylic acid, it is plausible that this compound could engage in one or more of these anti-inflammatory mechanisms. However, its specific pathways of action require direct investigation.

Histone Deacetylase (HDAC) Inhibition Mechanisms of Dienyl Carboxylic Acid Derivatives

Dienyl carboxylic acid derivatives belong to the carboxylic acid class of histone deacetylase (HDAC) inhibitors. nih.gov The general pharmacophore for HDAC inhibitors consists of three main components: a group that binds to the active site metal ion (typically zinc), a hydrocarbon linker that occupies a tunnel in the enzyme, and a capping group that interacts with residues near the active site surface. nih.gov

The mechanism of inhibition for metal-dependent HDACs involves the inhibitor's functional group directly coordinating with the Zn²⁺ ion in the enzyme's active site. nih.gov In the case of carboxylic acid inhibitors, the carboxylate group chelates the zinc ion. This binding prevents the natural substrate, an acetyl-L-lysine residue, from accessing the catalytic machinery. nih.gov Specifically, it disrupts the ability of the zinc ion to activate a water molecule, which normally acts as the nucleophile to hydrolyze the acetyl group from the lysine (B10760008) side chain. nih.gov

By blocking the enzyme's activity, these inhibitors cause an accumulation of acetylated histones (hyperacetylation). youtube.com This leads to a more relaxed, open chromatin structure, which can activate the transcription of previously silenced genes, including tumor suppressor genes. nih.gov Furthermore, HDAC inhibitors also increase the acetylation of non-histone proteins, affecting a wide array of cellular processes beyond transcription. youtube.com This multi-targeted action contributes to their biological effects, such as inducing cell growth arrest, differentiation, and apoptosis in malignant cells. youtube.com

In Vitro Studies on Cellular Response to Dienyl Carboxylic Acids

In vitro models are crucial for elucidating the cellular and molecular mechanisms by which compounds exert their effects. For dienyl carboxylic acids and their analogues, studies have focused on their impact on key cellular processes such as lipid metabolism and cell fate decisions, including cell cycle progression and apoptosis.

Analysis of Lipid Accumulation Patterns in Liver Cells and Associated SAR/QSAR Modeling

The accumulation of lipids in hepatocytes is a hallmark of liver pathologies such as non-alcoholic fatty liver disease (NAFLD). The potential for carboxylic acid derivatives to modulate lipid metabolism in liver cells is an area of active investigation. Carboxylic acids that are structurally related to this compound have been shown to interfere with fatty acid metabolism, leading to the accumulation of lipids in hepatocytes. nih.gov

The structural features of these molecules play a significant role in their biological activity. A study investigating 24 structurally related carboxylic acids found that subtle variations in their molecular structure could determine their capacity to induce fatty acid and phospholipid accumulation in hepatocytes. nih.gov Key determinants of this activity include the presence of specific heteroatoms like nitrogen and the spatial arrangement of substituents within the carbon chain. nih.gov While a direct Quantitative Structure-Activity Relationship (QSAR) model for phenylpenta-2,4-dienoic acid analogues is not available, research on other classes of compounds offers insights. For instance, in a series of 4,5-diphenyl-2-(substituted thio)-1H-imidazoles, the van der Waals volume of substituents was a key parameter in a parabolic QSAR equation predicting their inhibitory effect on acyl CoA:cholesterol acyltransferase, an enzyme involved in lipid metabolism. This suggests that the molecular bulk and shape are critical for interaction with the enzyme's active site.

Several natural and synthetic compounds have been shown to inhibit lipid accumulation in liver cells. For example, the alkaloid berberine (B55584) has been found to inhibit both cholesterol and triglyceride synthesis in HepG2 human hepatoma cells. nih.gov This effect is mediated through the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Similarly, some polyphenolic compounds found in bean extracts have demonstrated an ability to reduce the accumulation of triacylglycerols (TAGs) and their hydroperoxide species in hepatocytes. mdpi.com

The table below summarizes the effects of various compounds on lipid accumulation in hepatocytes, providing a basis for understanding the potential structure-activity relationships.

| Compound/Extract | Cell Line | Effect on Lipid Accumulation | Key Mechanistic Insight |

| Berberine | HepG2 | Inhibition of cholesterol and triglyceride synthesis. nih.gov | Activation of AMP-activated protein kinase (AMPK). nih.gov |

| Bean Extract (BE2 & BE8) | Hepatocytes | Reduction of triacylglycerol (TAG) and TAG hydroperoxide accumulation. mdpi.com | Contains polyphenolic compounds that inhibit lipid droplet formation. mdpi.com |

| Various Carboxylic Acids | Hepatocytes | Some analogues induce fatty acid and phospholipid accumulation. nih.gov | Structural variations influence hepatotoxic potential. nih.gov |

Cell Cycle Regulation and Apoptosis Induction Studies (mechanistic focus only)

The induction of apoptosis (programmed cell death) and the regulation of the cell cycle are critical mechanisms for controlling cell proliferation and eliminating damaged or cancerous cells. While direct studies on this compound are not prominent, research on structurally related aromatic carboxylic acids provides mechanistic insights into these processes.

One related compound, Caffeic acid phenethyl ester (CAPE), which contains a phenyl group and a carboxylic acid-like ester, has been shown to induce cell cycle arrest and inhibit the growth of cancer cells. nih.gov Mechanistically, CAPE treatment has been observed to suppress the expression of Skp2, an E3 ubiquitin ligase that targets cell cycle inhibitors for degradation. nih.gov This leads to the accumulation of the cyclin-dependent kinase inhibitors p21Cip1 and p27Kip1, which in turn halt the cell cycle. nih.gov Furthermore, CAPE can affect the p53 tumor suppressor pathway, a central regulator of cell cycle arrest and apoptosis. nih.gov

Another example involves a Benzene-Poly-Carboxylic Acid Complex (BP-C1), which has demonstrated the ability to induce apoptosis in human breast cancer cells. mdpi.com The mechanism of action for BP-C1 involves the activation of both the extrinsic and intrinsic apoptotic pathways. This is evidenced by the activation of caspase-8 and caspase-9, which are key initiator caspases for these respective pathways. mdpi.com Gene expression analysis revealed that BP-C1 upregulates pro-apoptotic genes such as CASP8AP1, TNFRSF21, NFkB2, FADD, BCL10, and CASP8, while downregulating anti-apoptotic genes like BCL2L11, BCL2L2, and XIAP. mdpi.com

The table below outlines the mechanistic effects of related compounds on cell cycle regulation and apoptosis.

| Compound | Cell Line | Effect | Mechanistic Details |

| Caffeic acid phenethyl ester (CAPE) | LNCaP 104-R1 (prostate cancer) | Cell cycle arrest and growth inhibition. nih.gov | Suppression of Skp2; accumulation of p21Cip1 and p27Kip1; modulation of p53. nih.gov |

| Benzene-Poly-Carboxylic Acid Complex (BP-C1) | MCF-7 and T47D (breast cancer) | Induction of apoptosis. mdpi.com | Activation of caspase-8 and caspase-9; upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes. mdpi.com |

| Saturated Fatty Acids | Pancreatic β-cells | Induction of apoptosis. nih.gov | Induction of ER stress leading to activation of the mitochondrial apoptotic pathway via the CHOP transcription factor. nih.gov |

These findings on related dienyl and aromatic carboxylic acids suggest that compounds like this compound could potentially modulate crucial cellular pathways involved in lipid metabolism, cell cycle control, and apoptosis, warranting further investigation into their specific mechanisms of action.

Derivatization and Functionalization Strategies of 2e,4z 5 Phenylpenta 2,4 Dienoic Acid

Ester and Amide Derivatives Synthesis and Reactivity

The carboxylic acid functional group is the most readily accessible site for derivatization on the (2E,4Z)-5-phenylpenta-2,4-dienoic acid molecule. ontosight.ai Standard organic synthesis protocols allow for its conversion into a variety of ester and amide derivatives, which is often pursued in the context of structure-activity relationship (SAR) studies. nih.govresearchmap.jp

The synthesis of esters can be achieved through classic methods such as Fischer esterification with an alcohol under acidic catalysis. A more versatile route involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. This is typically done by reacting the parent acid with reagents like oxalyl chloride or thionyl chloride. nih.gov The resulting acyl chloride can then be treated with a wide range of alcohols or amines to yield the corresponding esters or amides with high efficiency. nih.gov For example, 8-hydroxynaphthalen-1-yl-(2E,4E)-5-phenylpenta-2,4-dienoate has been synthesized by reacting the corresponding acyl chloride with 1,8-dihydroxynaphthalene. nih.gov

In a study focused on the stereoisomer (2Z,4E)-5-phenylpenta-2,4-dienoic acid, a series of amide and ester derivatives were synthesized to explore their biological activity. nih.govresearchmap.jpelsevierpure.com Although the specific synthetic details for each derivative were part of a broader screening process, the study highlighted that these modifications significantly impacted the compound's potency, indicating the importance of the free carboxylic acid group for certain biological functions. nih.govresearchmap.jp

Furthermore, specific isomers of derivatives can be obtained through photochemical methods. The synthesis of (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide was achieved via photochemical isomerization of the corresponding (2E,4E) isomer using light from a blue LED. chemrxiv.org This demonstrates a method for accessing specific stereochemistries in the amide derivatives that might be difficult to obtain through direct condensation.

| Derivative Type | Synthetic Method | Key Reagents | Reference Example |

|---|---|---|---|

| Esters | Acyl Chloride Intermediate | Oxalyl chloride, Alcohol (e.g., 1,8-dihydroxynaphthalene) | 8-Hydroxynaphthalen-1-yl-(2E,4E)-5-phenylpenta-2,4-dienoate nih.gov |

| Amides | Amide Coupling | Coupling agents (e.g., DCC, EDC) or Acyl Chloride Intermediate, Amine | General synthesis for SAR studies nih.govresearchmap.jp |

| Amides (Isomer Specific) | Photochemical Isomerization | Blue LED (> 475 nm) | (2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide chemrxiv.org |

Introduction of Other Functional Groups onto the Dienyl Backbone

Beyond the carboxylic acid, the conjugated dienyl backbone offers opportunities for functionalization. These reactions can alter the electronic structure and steric profile of the molecule.

One significant transformation involves the reaction of 5-phenylpenta-2,4-dienoic acid with arenes like benzene (B151609) in the presence of a Brønsted superacid, such as trifluoromethanesulfonic acid (CF3SO3H). researchgate.net This process leads to hydroarylation of a carbon-carbon double bond, followed by an intramolecular Friedel-Crafts acylation. Depending on the reaction conditions, this can result in the formation of complex carbocyclic structures, including 5,5-diphenylpent-2-enoic acid as well as tetralone and indanone derivatives. researchgate.net This demonstrates that the diene system can act as a multicentered electrophile under superacidic conditions.

Additionally, functional groups can be introduced at the C2 position of the dienyl chain. The synthesis of (2E,4E)-2-cyano-5-phenylpenta-2,4-dienethioamide derivatives has been reported, showcasing the placement of a cyano group directly on the backbone. researchgate.net This type of modification is achieved by starting with precursors that already contain the desired functional group, such as the Knoevenagel condensation of cinnamaldehyde (B126680) with cyanothioacetamide. researchgate.net

| Reaction Type | Reagents | Functional Group/Structural Change | Product Type |

|---|---|---|---|

| Hydroarylation/Intramolecular Acylation | Benzene, Trifluoromethanesulfonic acid (CF3SO3H) | Addition of two benzene molecules | Tetralone and Indanone derivatives researchgate.net |

| Knoevenagel Condensation | Cinnamaldehyde, Cyanothioacetamide | Introduction of a cyano group at C2 | 2-Cyano-5-phenylpenta-2,4-dienethioamide researchgate.net |

Cross-Coupling Reactions for Extended Conjugated Systems

Palladium-catalyzed cross-coupling reactions are powerful synthetic tools for forming new carbon-carbon bonds and are particularly useful for extending conjugated systems. mdpi-res.com Reactions such as the Heck and Suzuki-Miyaura couplings can be applied to derivatives of 5-phenylpenta-2,4-dienoic acid to create larger, more complex π-systems. wikipedia.orgwikipedia.orglibretexts.org

These strategies are vital for the stereoselective synthesis of specific isomers of conjugated dienoic and trienoic esters. nih.gov Research has shown that Heck alkenylation is a satisfactory method for synthesizing the (2E,4Z) isomer of dienoic esters with high isomeric purity (≥98%). nih.govresearchgate.net The Heck reaction typically involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org

The Suzuki-Miyaura coupling, which pairs an organoboron species with an organohalide, is another key method. wikipedia.orglibretexts.org While highly effective, achieving high stereoselectivity for certain isomers, such as the (2Z,4E) dienoate, can be challenging and may result in stereo scrambling with conventional bases. nih.govresearchgate.net However, the use of specific promoter bases like cesium fluoride (B91410) (CsF) or tetrabutylammonium (B224687) fluoride (nBu4NF) has been shown to significantly improve selectivity, yielding products with ≥98% isomeric purity. nih.gov These methods allow for the precise construction of extended conjugated dienes by coupling appropriate alkenyl halides and alkenylboron compounds, providing access to all four possible stereoisomers of a given dienoic ester. nih.govresearchgate.net

| Reaction | General Substrates | Catalyst System | Relevance to (2E,4Z) Isomer |

|---|---|---|---|

| Heck Alkenylation | Unsaturated halide + Alkene | Palladium catalyst (e.g., Pd(OAc)2) + Base | Effective for synthesizing the (2E,4Z) isomer with high purity (≥98%) nih.govresearchgate.net |

| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium catalyst + Base | Can produce all stereoisomers; specific bases (CsF, nBu4NF) required for high selectivity of some isomers nih.govresearchgate.net |

Advanced Research Perspectives and Future Directions in 2e,4z 5 Phenylpenta 2,4 Dienoic Acid Studies

Development of Novel Synthetic Methodologies for Stereoisomeric Control

The precise synthesis of the (2E,4Z) isomer of 5-phenylpenta-2,4-dienoic acid, to the exclusion of other stereoisomers, remains a significant synthetic challenge. Current methodologies often result in mixtures of isomers, necessitating complex purification procedures. Future research will likely focus on the development of highly stereoselective synthetic routes.

Key areas of exploration may include:

Catalyst Development: The design of novel organometallic or enzymatic catalysts that can direct the formation of the Z-configured double bond at the C4 position is a primary objective. Research into chiral catalysts could also yield enantioselective syntheses of derivatives.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. The application of flow chemistry could enhance the stereoselectivity of the synthesis of (2E,4Z)-5-phenylpenta-2,4-dienoic acid and facilitate its large-scale production.

Photochemical and Electrochemical Methods: Light- or electricity-mediated reactions could provide alternative pathways to access the desired isomer under mild conditions, potentially avoiding the use of harsh reagents.

A comparative table of potential synthetic strategies is presented below:

| Methodology | Potential Advantages | Research Focus |

| Asymmetric Catalysis | High stereoselectivity, potential for enantiomeric control. | Design of novel chiral ligands and metal complexes. |

| Biocatalysis | High specificity, environmentally benign conditions. | Identification and engineering of enzymes for selective synthesis. |

| Flow Chemistry | Precise reaction control, improved safety and scalability. | Optimization of reactor design and reaction conditions. |

| Photochemistry | Access to unique reaction pathways, mild conditions. | Development of photosensitizers and photoreactors for isomer control. |

Deeper Mechanistic Elucidation of Biological Activities at the Molecular Level

While preliminary studies may suggest biological activity for compounds related to 5-phenylpenta-2,4-dienoic acid, a detailed understanding of the molecular mechanisms of the (2E,4Z) isomer is largely unexplored. Future research should aim to unravel the specific interactions of this compound with biological targets.

Prospective research avenues include:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific cellular proteins or nucleic acids that this compound interacts with.

Structural Biology: Employing X-ray crystallography and cryo-electron microscopy to determine the three-dimensional structure of the compound in complex with its biological target. This would provide invaluable insights into the binding mode and the basis of its activity.

Cellular Pathway Analysis: Investigating the downstream effects of target engagement, including the modulation of signaling pathways, gene expression, and metabolic processes.

Computational Design of Advanced Analogues with Tuned Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with enhanced or novel properties. For this compound, computational approaches can guide the synthesis of analogues with tailored biological activities, improved pharmacokinetic profiles, or unique material properties.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this compound and its derivatives with their biological activity.

Molecular Docking and Dynamics Simulations: Simulating the interaction of a library of virtual analogues with the identified biological target to predict binding affinities and guide the selection of the most promising candidates for synthesis.

De Novo Design: Using algorithms to design entirely new molecules based on the pharmacophore of this compound, potentially leading to the discovery of compounds with superior properties.

The table below outlines a hypothetical workflow for the computational design of advanced analogues:

| Step | Technique | Objective |

| 1. Target Identification | Proteomics, Affinity Selection | Identify the biological target of the parent compound. |

| 2. Binding Site Analysis | X-ray Crystallography, NMR | Characterize the geometry and properties of the binding pocket. |

| 3. Virtual Screening | Molecular Docking | Screen a virtual library of compounds for potential binders. |

| 4. Lead Optimization | QSAR, Molecular Dynamics | Refine the structure of lead compounds to improve activity and properties. |

| 5. De Novo Design | Algorithmic Molecule Generation | Create novel molecular structures with desired characteristics. |

Exploration of this compound as a Building Block in Complex Molecular Architectures

The conjugated diene and carboxylic acid functionalities of this compound make it an attractive building block for the synthesis of more complex molecules and materials. Its rigid, planar structure can be exploited to construct well-defined molecular architectures.

Potential applications as a building block include: